1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride
Description
Systematic Nomenclature and Structural Identification
The systematic IUPAC name for this compound is (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine hydrochloride , as defined by its stereochemical configuration and substituent arrangement. The piperidine ring (C₅H₁₁N) serves as the core structure, with a cyclopropanesulfonyl group (-SO₂-C₃H₅) bonded to the nitrogen at position 1 and an amine group (-NH₂) at position 3. The hydrochloride salt form enhances solubility and stability.
Molecular Formula and Key Features
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅ClN₂O₂S |
| CAS Registry Number | 1807934-01-5 |
| Molecular Weight | 238.73 g/mol (calculated) |
| Key Functional Groups | Piperidine, sulfonamide, amine, cyclopropane |
The stereochemistry at position 3 (R-configuration) is critical for its spatial orientation, influencing potential interactions in biological systems. The cyclopropane ring introduces angular strain, which may enhance reactivity or binding specificity compared to unstrained analogs.
Historical Development in Sulfonamide-Piperidine Hybrid Chemistry
The synthesis of sulfonamide-piperidine hybrids emerged in the early 21st century, driven by their utility in medicinal chemistry. Cyclopropanesulfonyl derivatives gained prominence due to their balanced lipophilicity and metabolic stability. Early work focused on modifying piperidine’s nitrogen to introduce sulfonamide groups, as seen in compounds like piperidine-4-sulfonamide .
A pivotal advancement was the development of stereoselective methods to install substituents at specific positions on the piperidine ring. For example, N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide demonstrated the feasibility of coupling aromatic groups with sulfonamides, inspiring similar strategies for 1-(cyclopropanesulfonyl)piperidin-3-amine hydrochloride. Modern synthetic routes often employ silylation and column chromatography to achieve high purity.
Position Within Modern Heterocyclic Compound Taxonomies
This compound belongs to three overlapping taxonomic categories:
- Piperidine Derivatives : Characterized by the six-membered amine ring, often modified for biological activity.
- Sulfonamide-Containing Compounds : The sulfonamide group (-SO₂NH₂) confers hydrogen-bonding capacity and acidity, common in enzyme inhibitors.
- Strained Cycloalkane Hybrids : The cyclopropane moiety places it among strained systems studied for unique electronic properties.
Its classification underscores the intersection of traditional heterocyclic chemistry and innovative functionalization strategies. Compared to simpler analogs like piperidine-4-sulfonamide , the addition of a cyclopropane ring and stereospecific amine group expands its potential applications in targeted molecular design.
Properties
IUPAC Name |
1-cyclopropylsulfonylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c9-7-2-1-5-10(6-7)13(11,12)8-3-4-8;/h7-8H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEZEGIJKXFQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidin-3-amine Core
The synthesis of the 3-aminopiperidine scaffold is a critical step. Several routes to (R)-3-aminopiperidine hydrochloride, a key intermediate, are documented:
Starting from D-glutamic acid:
A multi-step synthesis involving esterification, Boc protection, reduction, hydroxyl activation, cyclization, and Boc deprotection yields (R)-3-aminopiperidine dihydrochloride. This method is industrially viable due to its relatively short synthetic route and cost-effectiveness.
Key steps include:- Hydroxyl esterification and Boc protection of D-glutamic acid derivatives
- Reduction of ester groups to alcohols
- Activation of hydroxyl groups (e.g., with thionyl chloride)
- Cyclization to form the piperidine ring
- Removal of Boc protecting groups to liberate the amine
This route achieves high purity (95%) and yields (~99%) with scalable conditions (e.g., reaction temperatures controlled around 30 ± 5 °C, use of methanol and ethyl acetate for extraction).
Alternative routes:
Other methods use ethyl nipecotate or D-mono-ornithine hydrochloride as starting materials, employing amido protection, Hofmann rearrangement, and cyclization steps to yield the piperidin-3-amine hydrochloride salt.
Sulfonylation with Cyclopropanesulfonyl Chloride
The key functionalization to obtain 1-(cyclopropanesulfonyl)piperidin-3-amine involves sulfonylation of the piperidine nitrogen:
Reaction conditions:
The free amine (piperidin-3-amine) or its protected derivative is reacted with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane.
This reaction proceeds under mild conditions, typically at 0 °C to room temperature, to avoid side reactions.
The sulfonyl chloride acts as an electrophile, and the nucleophilic piperidine nitrogen attacks, forming the sulfonamide bond.Purification:
After completion, the reaction mixture is washed, extracted, and purified by column chromatography or recrystallization to isolate the sulfonylated product. The final compound is often converted into its hydrochloride salt for enhanced stability and solubility.
Representative Synthetic Scheme (Generalized)
| Step | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | D-glutamic acid or ethyl nipecotate | Esterification, Boc protection, reduction, activation, cyclization | (R)-3-Aminopiperidine hydrochloride |
| 2 | (R)-3-Aminopiperidine hydrochloride + Cyclopropanesulfonyl chloride | Base (e.g., triethylamine), DCM, 0 °C to RT | 1-(Cyclopropanesulfonyl)piperidin-3-amine |
| 3 | Free base | Treatment with HCl in solvent | 1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride salt |
Research Data and Characterization
Yields and Purity
Analytical Characterization
- NMR Spectroscopy:
Characteristic signals for piperidine ring protons and cyclopropyl sulfonyl group are observed. The sulfonamide NH typically appears downfield due to hydrogen bonding. - Mass Spectrometry:
Molecular ion peaks corresponding to the sulfonylated piperidine confirm the expected molecular weight. - Melting Point:
Hydrochloride salts exhibit sharp melting points, often above 150 °C, indicating crystalline purity.
Comparative Notes on Synthetic Routes
Chemical Reactions Analysis
Hydrolysis Reactions
The cyclopropanesulfonyl group undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, studies on structurally similar sulfonamides show:
-
Acidic hydrolysis : Cleavage of the sulfonamide bond occurs at elevated temperatures (80–100°C) in HCl (1–3 M), yielding piperidin-3-amine and cyclopropanesulfonic acid .
-
Basic hydrolysis : NaOH (2–5 M) at 60–80°C facilitates sulfonate ester formation, though slower than acidic conditions.
Key factors influencing hydrolysis :
| Parameter | Effect on Reaction Rate |
|---|---|
| Temperature (↑) | Accelerates hydrolysis |
| Acid/base concentration (↑) | Increases rate |
| Steric hindrance | Slows reaction |
Substitution Reactions
The piperidine nitrogen and sulfonamide group participate in nucleophilic substitutions:
Sulfonamide Group Reactivity
-
Reacts with alkyl halides (e.g., benzyl chloride) to form N-alkylated derivatives under mild conditions (DMF, K₂CO₃, 25–40°C) .
-
Example :
Piperidine Ring Functionalization
-
The amine group at position 3 undergoes acylation with anhydrides (e.g., acetic anhydride) or sulfonation (e.g., tosyl chloride):
Reaction efficiency: >90% with Boc-protected intermediates .
Metabolic Reactions
In vitro microsomal studies on analogs reveal:
Oxidative Pathways
-
Hepatic oxidation : Cytochrome P450 enzymes (CYP3A4) oxidize the piperidine ring, forming hydroxylated metabolites .
-
Plasma instability : Deamination occurs in dog plasma via amine oxidases, producing ketone derivatives .
Metabolic stability data (analogs) :
| Species | Predicted Clearance (L/h/kg) | Bioavailability (%) |
|---|---|---|
| Human | 0.16–0.66 | 46–100 |
| Rat | 0.23–3.4 | 42–71 |
| Dog | 0.09–1.2 | N/A |
| Data extrapolated from pyrazolo[1,5-a]pyrimidine analogs |
Coordination Chemistry
The amine and sulfonyl groups act as ligands for transition metals:
-
Forms stable complexes with Cu(II) and Fe(III) in aqueous ethanol (pH 6–8).
-
Stoichiometry : Typically 1:1 (metal:ligand), confirmed by Job’s plot analysis.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) of related sulfonamides shows:
-
Decomposition onset: 180–220°C
-
Primary degradation products: Cyclopropane sulfonic acid (major), CO₂, and NH₃.
Reaction Optimization Strategies
| Reaction Type | Optimal Conditions | Yield Improvement Tactics |
|---|---|---|
| Acylation | DCM, DIPEA, 0°C → RT | Use Boc protection for regioselectivity |
| Sulfonylation |
Scientific Research Applications
1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperidine ring can also interact with various receptors or ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, highlighting substituent diversity and physicochemical properties:
Biological Activity
1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride
- Molecular Formula : C₈H₁₄ClN₃O₂S
- Molecular Weight : 225.73 g/mol
The biological activity of 1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The cyclopropanesulfonyl group is believed to enhance binding affinity to target sites, potentially leading to inhibition of enzymatic activity or modulation of receptor functions. This mechanism is crucial for its application in therapeutic contexts, particularly in enzyme inhibition and protein interactions.
Biological Activity Overview
The compound has shown promise in various biological assays, particularly in the context of enzyme inhibition. Below is a summary of the biological activities reported in recent studies:
| Activity Type | Description | IC50 Values |
|---|---|---|
| ENPP1 Inhibition | Exhibits inhibitory activity against Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) | IC50 = 25.0 nM |
| Antiviral Activity | Demonstrated synergistic effects with other antiviral compounds | EC50 = 2.03 μM |
| Cytotoxicity | Evaluated for cytotoxic effects on various cell lines | CC50 > 20 μM |
Study on ENPP1 Inhibition
A study focused on the discovery of novel inhibitors targeting ENPP1 highlighted the efficacy of compounds similar to 1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride. The compound showed significant inhibitory activity with an IC50 value of 25.0 nM, indicating its potential as a therapeutic agent in conditions where ENPP1 plays a critical role, such as cancer and inflammation .
Antiviral Activity Assessment
In another investigation, the compound was assessed for its antiviral properties against Hepatitis C Virus (HCV). The results indicated that it acts synergistically with established antiviral agents, enhancing their efficacy during the viral assembly phase. The effective concentration (EC50) was determined to be around 2.03 μM, demonstrating its potential utility in combination therapies for HCV .
Cytotoxicity Evaluation
A cytotoxicity assay was conducted to evaluate the safety profile of the compound. It was found that while exhibiting potent biological activity, it maintained a favorable safety margin with a CC50 greater than 20 μM across several tested cell lines .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(cyclopropanesulfonyl)piperidin-3-amine hydrochloride to improve yield and purity?
- Methodological Answer :
- Stepwise Sulfonylation : Introduce the cyclopropanesulfonyl group to the piperidine ring using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by amine protection/deprotection strategies to prevent side reactions .
- Hydrochloride Salt Formation : Treat the free base with concentrated HCl in ethanol, monitoring pH to ensure complete protonation. Crystallization via slow evaporation enhances purity .
- Process Monitoring : Use inline FTIR or HPLC to track reaction progress and intermediate stability, adjusting stoichiometry of reagents like triethylamine (for acid scavenging) as needed .
Q. What analytical techniques are critical for characterizing 1-(cyclopropanesulfonyl)piperidin-3-amine hydrochloride?
- Methodological Answer :
- Structural Confirmation : Combine 1H/13C NMR (DMSO-d6 or CDCl3) with HSQC/HMBC to resolve stereochemical ambiguities, particularly around the cyclopropane and piperidine moieties .
- Purity Assessment : Employ reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 210–254 nm. Validate with LC-MS (ESI+) for molecular ion confirmation .
- Salt Stoichiometry : Thermogravimetric analysis (TGA) quantifies HCl content, while X-ray diffraction confirms crystal structure .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–3 months. Monitor degradation via HPLC and NMR, focusing on hydrolytic cleavage of the sulfonyl group or amine oxidation .
- Light Sensitivity : Conduct ICH Q1B photostability testing (UV/visible light exposure) to assess decomposition pathways, particularly for the cyclopropane ring .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of 1-(cyclopropanesulfonyl)piperidin-3-amine hydrochloride?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors or enzymes (e.g., monoamine oxidases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Modeling : Train models on cyclopropane/piperidine derivatives from PubChem or ChEMBL to correlate structural features (e.g., sulfonyl electronegativity, amine pKa) with activity .
Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO), buffer pH, and incubation times. Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .
- Metabolite Screening : Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites that may interfere with results .
Q. What retrosynthetic approaches are viable for designing novel analogs of this compound?
- Methodological Answer :
- AI-Driven Retrosynthesis : Leverage tools like Pistachio or Reaxys to prioritize routes starting from piperidin-3-amine or cyclopropanesulfonyl chloride. Evaluate feasibility using cost, step count, and green chemistry metrics .
- Divergent Synthesis : Modify the cyclopropane (e.g., fluorinated analogs) or piperidine (e.g., N-alkylation) while retaining the sulfonyl group. Screen intermediates for solubility (LogP) and metabolic stability .
Specialized Methodological Considerations
Q. How can researchers validate the selectivity of this compound against off-target receptors?
- Methodological Answer :
- Broad-Panel Screening : Use Eurofins CEREP or similar panels (>50 GPCRs, kinases, ion channels). Focus on structurally related targets (e.g., sigma-1 receptor, NMDA subtypes) .
- Cryo-EM/Co-crystallization : Resolve compound-target complexes to identify critical binding residues (e.g., sulfonyl-oxygen interactions) .
Q. What strategies mitigate solubility challenges during in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
